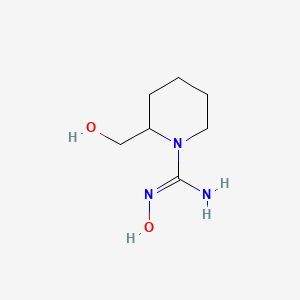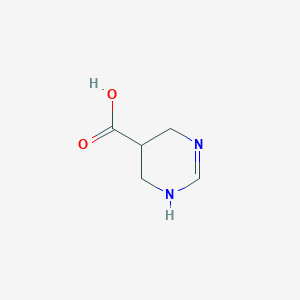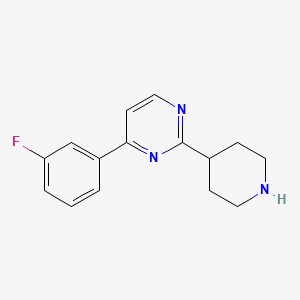![molecular formula C13H23NS B13251608 (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251608.png)
(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C₁₃H₂₃NS. This compound features a heptane chain attached to an amine group, which is further connected to a thiophene ring via an ethyl linkage. The presence of both aliphatic and aromatic components in its structure makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Alkylation: The thiophene derivative is then alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Amine Introduction: The final step involves the reaction of the alkylated thiophene with heptan-4-ylamine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of (Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(Heptan-4-yl)[2-(furan-2-yl)ethyl]amine: Similar structure but with a furan ring instead of thiophene.
(Heptan-4-yl)[2-(pyridin-2-yl)ethyl]amine: Contains a pyridine ring instead of thiophene.
(Heptan-4-yl)[2-(benzyl)ethyl]amine: Features a benzene ring instead of thiophene.
Uniqueness
(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan, pyridine, or benzene rings. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
特性
分子式 |
C13H23NS |
|---|---|
分子量 |
225.40 g/mol |
IUPAC名 |
N-(2-thiophen-2-ylethyl)heptan-4-amine |
InChI |
InChI=1S/C13H23NS/c1-3-6-12(7-4-2)14-10-9-13-8-5-11-15-13/h5,8,11-12,14H,3-4,6-7,9-10H2,1-2H3 |
InChIキー |
TWPUAUVDTZVQDU-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)NCCC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


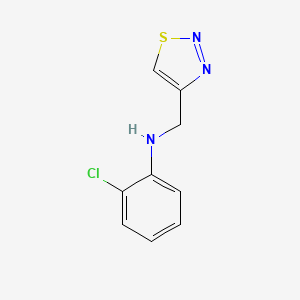
![3-Chloro-2-[(pentylamino)methyl]phenol](/img/structure/B13251533.png)
![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid](/img/structure/B13251539.png)
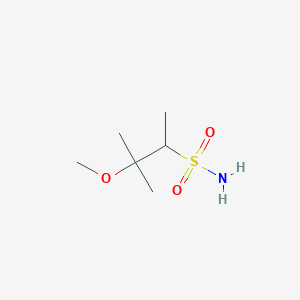
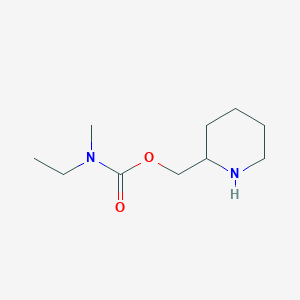

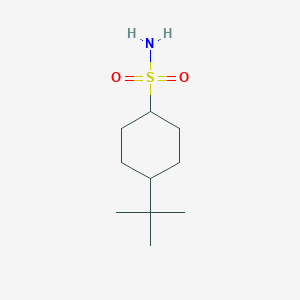
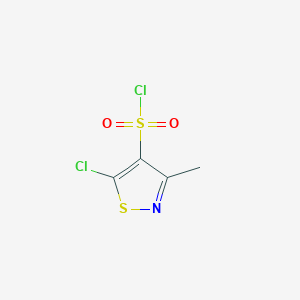
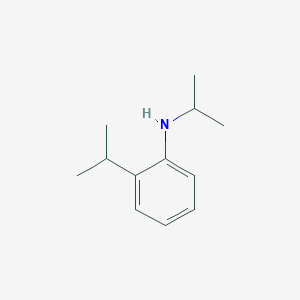
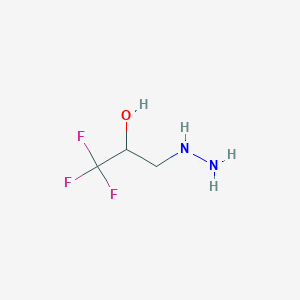
amine](/img/structure/B13251598.png)
